Cas no 33632-35-8 (6-methyl-2,3-dihydro-1,4-benzodioxine)

6-Methyl-2,3-dihydro-1,4-benzodioxine is a heterocyclic organic compound featuring a benzodioxine core with a methyl substituent at the 6-position. This structure imparts stability and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's fused dioxane ring enhances its rigidity, while the methyl group offers opportunities for further functionalization. It is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity grades are available, ensuring consistency in research and industrial applications. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures.
6-methyl-2,3-dihydro-1,4-benzodioxine structure
33632-35-8 structure
Product Name:6-methyl-2,3-dihydro-1,4-benzodioxine
CAS No:33632-35-8
MF:C9H10O2
MW:150.174502849579
CID:2822672
PubChem ID:12400376
Update Time:2025-05-21

6-methyl-2,3-dihydro-1,4-benzodioxine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2,3-dihydro-1,4-benzodioxine
    • 6-methyl-1,4-benzodioxane
    • 1,4-Benzodioxin, 2,3-dihydro-6-methyl-
    • MFCD28335278
    • 33632-35-8
    • AKOS024462260
    • 6-methyl-2,3-dihydrobenzo[b][1,4]dioxine
    • SY308614
    • EN300-112927
    • SCHEMBL11905
    • DTXSID30496452
    • AYTGARGOCPEHGL-UHFFFAOYSA-N
    • Inchi: 1S/C9H10O2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3
    • InChI Key: AYTGARGOCPEHGL-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 150.068079557g/mol
  • Monoisotopic Mass: 150.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 18.5Ų

6-methyl-2,3-dihydro-1,4-benzodioxine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-112927-0.05g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
0.05g
$91.0 2023-10-26
Enamine
EN300-112927-0.1g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
0.1g
$136.0 2023-10-26
Enamine
EN300-112927-0.25g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
0.25g
$194.0 2023-10-26
Enamine
EN300-112927-0.5g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
0.5g
$363.0 2023-10-26
Enamine
EN300-112927-1.0g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8
1g
$485.0 2023-06-09
Enamine
EN300-112927-2.5g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
2.5g
$949.0 2023-10-26
Enamine
EN300-112927-5.0g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8
5g
$1406.0 2023-06-09
Enamine
EN300-112927-10.0g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8
10g
$2085.0 2023-06-09
Enamine
EN300-112927-1g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
1g
$485.0 2023-10-26
Enamine
EN300-112927-5g
6-methyl-2,3-dihydro-1,4-benzodioxine
33632-35-8 95%
5g
$1406.0 2023-10-26

Additional information on 6-methyl-2,3-dihydro-1,4-benzodioxine

6-Methyl-2,3-Dihydro-1,4-Benzodioxine: A Comprehensive Overview

6-Methyl-2,3-dihydro-1,4-benzodioxine, identified by the CAS number 33632-35-8, is a compound of significant interest in various scientific and industrial domains. This benzodioxine derivative has garnered attention due to its unique structural properties and potential applications in fields such as materials science, pharmacology, and environmental chemistry. Recent advancements in synthetic methodologies and analytical techniques have further elucidated its characteristics and utility.

The molecular structure of 6-methyl-2,3-dihydro-1,4-benzodioxine comprises a benzene ring fused with a dioxane moiety, with a methyl group attached at the sixth position. This configuration imparts the compound with distinct electronic and steric properties. The presence of the dioxane ring introduces rigidity to the molecule while the methyl group enhances its hydrophobicity. These features make it a versatile building block for constructing more complex organic molecules.

Recent studies have focused on the synthesis of benzodioxine derivatives, including 6-methyl-2,3-dihydro-1,4-benzodioxine, through various routes such as cyclization reactions and Diels-Alder reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for research and commercial purposes. For instance, researchers have employed transition metal catalysts to facilitate efficient coupling reactions, thereby streamlining the production process.

In terms of applications, 6-methyl-2,3-dihydro-1,4-benzodioxine has shown promise in the development of advanced materials. Its rigid structure and aromaticity make it a suitable candidate for use in organic semiconductors and optoelectronic devices. Recent experiments have demonstrated its ability to enhance charge transport properties in polymer blends, suggesting its potential in next-generation electronic devices.

The compound also exhibits biological activity that warrants further exploration. Preliminary assays indicate that it may possess anti-inflammatory and antioxidant properties, making it a potential lead compound for drug development. Researchers are currently investigating its mechanism of action and bioavailability to assess its suitability as a therapeutic agent.

In environmental chemistry, benzodioxine derivatives like 6-methyl-2,3-dihydro-1,4-benzodioxine are being studied for their role in contaminant degradation processes. Their ability to act as catalysts in oxidation reactions could lead to innovative solutions for pollution control and waste management.

The synthesis of 6-methyl-2,3-dihydro-1,4-benzodioxine involves multi-step processes that require precise control over reaction conditions. Recent breakthroughs in green chemistry have enabled the development of eco-friendly synthesis pathways that minimize waste and reduce environmental impact. These methods often utilize renewable feedstocks and catalytic systems to achieve sustainable production.

In conclusion, 6-methyl-2,3-dihydro-1,4-benzodioxine, CAS No. 33632-35-8, stands out as a multifaceted compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses. As scientific understanding deepens, this compound is poised to play an increasingly important role in advancing technology and improving quality of life.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd